Aluminum, (2-ethylhexanoato-O)dihydroxy-
Description
Aluminum, (2-ethylhexanoato-O)dihydroxy- (CAS 30745-55-2), also known as aluminum 2-ethylhexanoate or hydroxyaluminum bis(2-ethylhexanoate), is an organoaluminum compound with the molecular formula C₁₆H₃₁AlO₅ . Structurally, it consists of an aluminum center coordinated to two 2-ethylhexanoate ligands (branched C₈ carboxylic acid derivatives) and one hydroxyl group. This compound is widely used in industrial applications, including catalysts, stabilizers, and coatings, due to its solubility in organic solvents and moderate reactivity .
Properties
CAS No. |
123774-64-1 |
|---|---|
Molecular Formula |
C8H19AlO4 |
Molecular Weight |
206.218 |
IUPAC Name |
2-ethylhexanoyloxyaluminum;dihydrate |
InChI |
InChI=1S/C8H16O2.Al.2H2O/c1-3-5-6-7(4-2)8(9)10;;;/h7H,3-6H2,1-2H3,(H,9,10);;2*1H2/q;+1;;/p-1 |
InChI Key |
FHXOUGNUEWHDMV-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)C(=O)O[Al].O.O |
Synonyms |
Aluminum, (2-ethylhexanoato-O)dihydroxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Aluminum Carboxylates
Aluminum carboxylates share the general formula Al(OH)ₓ(RCOO)ᵧ , where RCOO⁻ represents a carboxylic acid ligand. Key structural and functional differences arise from variations in the carboxylic acid chain length, branching, and substituents. Below is a detailed comparison with analogous compounds:
2.1. Structural and Chemical Properties
- Solubility: Shorter-chain derivatives (e.g., acetate) exhibit higher water solubility, while longer-chain analogs (e.g., stearate) are lipophilic. Aluminum 2-ethylhexanoate balances organic solubility and hydrophobicity due to its branched C₈ chain .
- Thermal Stability: Longer linear chains (C₁₄–C₁₈) enhance thermal stability, making stearate and dimyristate suitable for high-temperature applications. The branched structure of 2-ethylhexanoate reduces crystallinity, lowering its melting point compared to linear analogs .
- Reactivity: Acetate derivatives are more reactive in aqueous environments, releasing Al³⁺ ions, whereas stearate and 2-ethylhexanoate form stable complexes with organic matrices .
Research Findings
- Synthesis: Aluminum carboxylates are typically synthesized by reacting aluminum hydroxide with carboxylic acids. For example, bis(dodecanoato-O)hydroxyaluminium is prepared using dodecanoic acid and aluminum hydroxide , a method analogous to 2-ethylhexanoate synthesis.
- In contrast, silica nanoparticles remain stable under similar conditions .
- Industrial Use: The branched structure of 2-ethylhexanoate provides steric hindrance, reducing unwanted side reactions in catalytic processes compared to linear-chain analogs .
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